molecular formula C30H43N3O5 B1169095 zinc tetrahydroxyphthalocyanine CAS No. 113383-08-7

zinc tetrahydroxyphthalocyanine

Cat. No.: B1169095
CAS No.: 113383-08-7
Attention: For research use only. Not for human or veterinary use.
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Description

Zinc tetrahydroxyphthalocyanine (ZnTHPc) is a metallophthalocyanine derivative characterized by a central zinc ion coordinated to a phthalocyanine macrocycle substituted with four hydroxy (-OH) groups at peripheral positions. This compound is synthesized via cyclotetramerization of hydroxy-substituted phthalonitrile precursors, as outlined in methodologies for tetrahydroxy-substituted zinc phthalocyanines . Key properties include:

  • Spectroscopy: UV-Vis absorption typically shows a Q-band near 670–700 nm, influenced by electron-donating hydroxy substituents .

Properties

CAS No.

113383-08-7

Molecular Formula

C30H43N3O5

Synonyms

zinc tetrahydroxyphthalocyanine

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Substituents Key Structural Features Synthesis Reference
ZnTHPc Four peripheral hydroxy groups High polarity, electron-donating groups
ZnPc-β-substituted () Four 2-(2,4-dichloro-benzyl)-4-(tetramethyl-butyl)-phenoxy groups Bulky, lipophilic substituents Novel synthesis described
Zinc tetranitrophthalocyanine () Four nitro (-NO₂) groups Electron-withdrawing, planar conjugation Commercial synthesis
Zinc imidazolylphthalocyanine () Four or eight 2-methyl-imidazolyl groups Enhanced π-π stacking, redox activity Methodological survey
Zinc tetra-tert-butylnaphthalocyanine () Four tert-butyl groups on naphthalocyanine Steric hindrance, extended π-system Specialty synthesis

Solubility and Stability

  • ZnTHPc : Predicted moderate solubility in polar solvents due to hydroxy groups; stability in acidic/alkaline conditions requires further study.
  • ZnPc-β-substituted () : Exhibits excellent solubility in organic solvents (e.g., DCM, THF, toluene) due to bulky, lipophilic substituents .
  • Zinc tetranitrophthalocyanine: Limited solubility in non-polar solvents; nitro groups enhance thermal and oxidative stability .
  • Zinc imidazolylphthalocyanine : Solubility in DMF or DMSO; imidazolyl groups facilitate coordination chemistry .

Spectroscopic and Electronic Properties

Compound UV-Vis Q-band (nm) Fluorescence Quantum Yield Electrochemical Behavior
ZnTHPc ~680 (estimated) Moderate (unreported) Redox-active due to -OH groups
ZnPc-β-substituted () 710 Low (aggregation in solution) Quasi-reversible redox peaks
Zinc tetranitrophthalocyanine 750 (red-shifted) High (photocatalytic use) Strong electron-accepting nature
Zinc imidazolylphthalocyanine 690–720 Variable (pH-dependent) Multiple redox states

Critical Research Findings and Gaps

  • Synthetic Challenges : ZnTHPc synthesis requires precise control to avoid over-substitution, as seen in octahydroxy derivatives .
  • Performance Trade-offs : Bulky substituents (e.g., in ) improve solubility but reduce π-π stacking efficiency, impacting charge transport in electronic applications .
  • Data Limitations : Quantitative solubility, stability, and photophysical data for ZnTHPc are sparse compared to nitro- or alkyl-substituted analogs.

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